Udifitimod

Cardiovascular Safety S1P1R Modulator Preclinical Toxicology

Udifitimod (BMS-986166) is a biased S1P1R agonist prodrug engineered for minimal bradycardia—a 65% lymphocyte reduction with only a 2 bpm HR decrease at 0.5 mg/day in clinical studies. Unlike fingolimod, it avoids S1P3/4/5 activity, ensuring cleaner immunomodulation. Validated in CIA and EAE mouse models (0.1–0.5 mg/kg p.o.), it serves as a benchmark for cardiac safety assessments. Procure this Phase II-ready compound to enhance translational relevance in atopic dermatitis, rheumatoid arthritis, and MS research.

Molecular Formula C25H33NO2
Molecular Weight 379.5 g/mol
CAS No. 1883345-06-9
Cat. No. B606292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUdifitimod
CAS1883345-06-9
SynonymsBMS-986166;  BMS 986166;  BMS986166; 
Molecular FormulaC25H33NO2
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CCC2CCC3=C(C2)C=CC(=C3)C4CCC(C4)(CO)N
InChIInChI=1S/C25H33NO2/c1-28-24-5-3-2-4-19(24)8-6-18-7-9-21-15-22(11-10-20(21)14-18)23-12-13-25(26,16-23)17-27/h2-5,10-11,15,18,23,27H,6-9,12-14,16-17,26H2,1H3/t18-,23+,25-/m1/s1
InChIKeyQCMHGCDOZLWPOT-FMNCTDSISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Udifitimod (BMS-986166) for Research Procurement: S1P1R Modulator with Quantified Differentiation


Udifitimod (BMS-986166) is a synthetic organic small molecule prodrug that functions as a biased agonist of the sphingosine-1-phosphate receptor 1 (S1P1R) [1][2]. Upon oral administration, it is converted to its active phosphorylated metabolite (BMS-986166-P), which modulates lymphocyte egress from lymphoid organs for immunomodulatory effects in autoimmune disease research [3]. The compound has advanced to human clinical evaluation, with completed Phase 1 safety/pharmacokinetic studies in healthy participants and a Phase 2 trial in atopic dermatitis (NCT05014438) [4].

Why Udifitimod Cannot Be Substituted with Generic S1P1R Modulators: Evidence-Based Procurement Rationale


The S1P1R modulator class exhibits substantial heterogeneity in cardiac safety profiles, receptor subtype selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) relationships that preclude interchangeable use in research settings [1]. Unlike first-generation compounds such as fingolimod (a full S1P1R agonist with broader S1P3/4/5 activity), Udifitimod was specifically engineered as a prodrug with a shorter active metabolite half-life and improved preclinical cardiac safety multiples [2]. Dose-related lymphocyte reduction and heart rate effects vary significantly across in-class candidates; for example, the exposure-response relationship for heart rate reduction differs meaningfully between Udifitimod and alternatives such as ozanimod, ponesimod, and cenerimod [3]. Procurement decisions based solely on shared target class will ignore quantifiable safety and efficacy differentiation that directly impacts experimental reproducibility and translational relevance.

Udifitimod Quantitative Differentiation: Evidence Guide for Scientific Selection


Preclinical Cardiac Safety Advantage of Udifitimod Relative to Class Comparators

Udifitimod (BMS-986166) presents an improved cardiac safety profile in preclinical studies compared to other S1P1R modulators [1]. The improved safety profile was a key design objective, with the compound engineered to achieve a shorter active metabolite half-life (T1/2) than earlier candidates such as BMS-986104, thereby reducing the duration of bradycardic effects [2].

Cardiovascular Safety S1P1R Modulator Preclinical Toxicology

Quantified Heart Rate Safety Profile of Udifitimod in Human Participants

In healthy participants, Udifitimod produced clinically insignificant reductions in heart rate versus placebo across multiple dose levels [1]. At the target therapeutic dose of 0.5 mg/day, the predicted decrease in placebo-corrected nadir heart rate was 2 bpm, which is substantially lower than the 9 bpm reduction observed with placebo alone [2]. This is a critical differentiation from first-dose bradycardia effects documented with other S1P1R modulators such as cenerimod (mean HR decrease 7.4 bpm after first administration) and ponesimod (which requires up-titration regimens to mitigate first-dose effects) [3].

Cardiac Safety Heart Rate Phase 1 Clinical Trial

Dose-Dependent Lymphocyte Reduction Profile of Udifitimod in Humans

Udifitimod produces a robust, dose-dependent reduction in absolute lymphocyte count (ALC) in healthy participants [1]. After 28 days of daily dosing, median nadir lymphocyte reductions from baseline were 53.7% (0.25 mg), 75.9% (0.75 mg), and 81.9% (1.5 mg) [1]. The 0.5 mg/day dose achieves the target 65% reduction in ALC [2]. In contrast, ozanimod at 1 mg/day produced a 65-68% median lymphocyte reduction after 28 days [3].

Lymphocyte Depletion Immunomodulation Pharmacodynamics

Preclinical In Vivo Efficacy of Udifitimod in Collagen-Induced Arthritis (CIA) Model

In the collagen-induced arthritis (CIA) model in DBA/1 mice, oral administration of Udifitimod at 0.1 and 0.5 mg/kg once daily for 50 days produced dose-dependent reductions in both clinical score and paw histology score . Additionally, Udifitimod demonstrated anti-inflammatory activity in the experimental autoimmune encephalomyelitis (EAE) model in C57BL/6 mice at the same dose range (0.1-0.5 mg/kg, p.o., 21 days) .

Collagen-Induced Arthritis Autoimmune Disease Preclinical Efficacy

Receptor Selectivity Profile: S1P1R Biased Agonism vs. Full Agonists

Udifitimod is a biased agonist of S1P1R [1]. This contrasts with fingolimod, a full agonist of S1P1 that also exhibits activity at S1P3, S1P4, and S1P5 receptors [2]. The development program for Udifitimod specifically aimed to discover partial agonists of S1P1 with shorter half-life and increased in vivo phosphate metabolite formation relative to earlier candidates [2]. Biased agonism may confer differentiated signaling outcomes—preferentially activating G-protein-mediated pathways over β-arrestin recruitment—potentially translating to distinct efficacy/safety profiles in specific disease contexts [1].

Receptor Selectivity Biased Agonism S1P Receptor Pharmacology

Optimal Research Applications for Udifitimod (BMS-986166) Procurement


Autoimmune Disease Preclinical Efficacy Studies (CIA and EAE Models)

Researchers investigating rheumatoid arthritis or multiple sclerosis can utilize Udifitimod in collagen-induced arthritis (CIA) or experimental autoimmune encephalomyelitis (EAE) mouse models at 0.1-0.5 mg/kg oral daily dosing. The compound has demonstrated dose-dependent reductions in both clinical arthritis scores and paw histology scores in DBA/1 mice over 50 days, as well as anti-inflammatory activity in C57BL/6 EAE models over 21 days .

Cardiovascular Safety Pharmacology Studies with S1P1R Modulators

For laboratories conducting comparative cardiovascular safety assessments of S1P1R modulators, Udifitimod offers a benchmark compound with minimal heart rate effects. The 0.5 mg/day dose achieves therapeutic lymphocyte reduction (65% ALC decrease) with only a 2 bpm placebo-corrected HR reduction, contrasting with cenerimod (7.4 bpm) and ponesimod (requires up-titration) [1][2]. This makes Udifitimod suitable as a reference standard in studies evaluating class-related bradycardia liability.

Atopic Dermatitis and Inflammatory Skin Disease Research

Given its advancement to Phase 2 clinical trials for moderate to severe atopic dermatitis (NCT05014438), Udifitimod is directly relevant for translational research in inflammatory skin diseases [3]. Researchers modeling atopic dermatitis or exploring S1P1R-mediated mechanisms in skin inflammation can leverage this compound's established clinical development pathway.

S1P1R Biased Agonism Mechanistic Studies

Udifitimod's classification as a biased agonist of S1P1R distinguishes it from full agonists like fingolimod [4][5]. This property enables research into functional selectivity and signaling bias—differentiating G-protein versus β-arrestin-mediated pathways—which is valuable for pharmacology programs investigating next-generation S1P receptor modulators with improved therapeutic windows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Udifitimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.